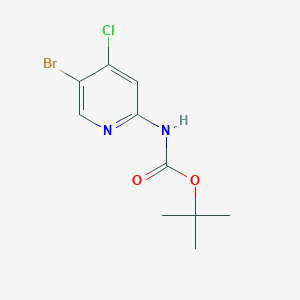

Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate

CAS No.: 1260665-10-8

Cat. No.: VC16563661

Molecular Formula: C10H12BrClN2O2

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260665-10-8 |

|---|---|

| Molecular Formula | C10H12BrClN2O2 |

| Molecular Weight | 307.57 g/mol |

| IUPAC Name | tert-butyl N-(5-bromo-4-chloropyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |

| Standard InChI Key | DCUGQFAITQNZGB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Br |

Introduction

Molecular Structure and Physicochemical Properties

Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate belongs to the class of N-protected heterocyclic compounds. Its structure features a pyridine ring substituted with bromine and chlorine at the 5- and 4-positions, respectively, and a tert-butyl carbamate group at the 2-position. The presence of halogens and the bulky tert-butyl group significantly influences its electronic and steric properties.

Hypothetical Molecular Characteristics

Based on analogs like tert-butyl (5-bromothiazol-2-yl)carbamate (C₈H₁₁BrN₂O₂S, MW 279.15) , the molecular formula of the target compound is estimated as C₁₀H₁₁BrClN₂O₂, with a molecular weight of 314.57 g/mol. Key properties extrapolated from similar compounds include:

| Property | Estimated Value | Source Compound Reference |

|---|---|---|

| Density | 1.5–1.6 g/cm³ | |

| Boiling Point | 290–300°C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.5–3.0 | |

| Solubility | Low in water (0.1–0.5 mg/mL) |

The LogP value suggests moderate lipophilicity, aligning with its potential as a pharmaceutical intermediate. The low aqueous solubility is consistent with tert-butyl-protected carbamates, which often require organic solvents for handling .

Synthetic Routes and Optimization

The synthesis of tert-butyl carbamates typically involves the reaction of amine precursors with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. For example, tert-butyl (5-bromothiazol-2-yl)carbamate is synthesized via the Boc protection of 2-amino-5-bromothiazole hydrobromide using pyridine as a base, yielding 46–63% . Adapting this methodology to the target compound would require:

-

Starting Material: 5-Bromo-4-chloropyridin-2-amine.

-

Reagents: (Boc)₂O, base (e.g., pyridine or DMAP), and solvent (acetonitrile or THF).

-

Conditions: Room temperature to 50°C, 16–24 hours.

Critical Reaction Parameters

-

Base Selection: Pyridine is commonly used, but DMAP may enhance reaction efficiency in non-polar solvents .

-

Solvent Effects: Acetonitrile and THF are preferred for their ability to dissolve both amine salts and (Boc)₂O .

-

Yield Optimization: Stepwise addition of (Boc)₂O and extended reaction times (up to 48 hours) improve conversion rates, as seen in analogous syntheses .

A hypothetical reaction scheme is proposed:

Challenges and Future Directions

The lack of direct experimental data on tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate underscores the need for targeted studies. Priority areas include:

-

Synthesis Validation: Confirming yields and purity under proposed conditions.

-

Crystallography: Resolving the crystal structure to assess steric effects.

-

Biological Screening: Evaluating toxicity and bioactivity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume